3'-Methoxyflavonol: A Technical Guide for Researchers
3'-Methoxyflavonol: A Technical Guide for Researchers
For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of 3'-Methoxyflavonol, a synthetic flavonoid derivative. This guide details its chemical structure, physicochemical properties, and potential biological activities, drawing upon existing literature for structurally related compounds to infer its pharmacological profile and relevant experimental methodologies.
Chemical Identity and Structure
3'-Methoxyflavonol, systematically known as 3-hydroxy-2-(3-methoxyphenyl)chromen-4-one, is a member of the flavonol class of flavonoids. The core structure consists of a 2-phenyl-3-hydroxy-4H-chromen-4-one backbone with a methoxy (B1213986) group substitution at the 3' position of the B-ring.
| Identifier | Value |
| IUPAC Name | 3-hydroxy-2-(3-methoxyphenyl)-4H-chromen-4-one |
| CAS Number | 76666-32-5[1] |
| Molecular Formula | C₁₆H₁₂O₄[1] |
| Molecular Weight | 268.27 g/mol |
| Canonical SMILES | COC1=CC=CC(=C1)C2=C(C(=O)C3=CC=CC=C3O2)O |
| InChI Key | 1S/C16H12O4/c1-19-11-6-4-5-10(9-11)16-15(18)14(17)12-7-2-3-8-13(12)20-16/h2-9,16H,1H3 |
Physicochemical Properties
Experimentally determined physicochemical data for 3'-Methoxyflavonol is limited. The table below presents computed properties from publicly available databases for structurally similar methoxyflavonols to provide an estimated profile.
| Property | Value | Source |
| XLogP3 | 3.4 - 3.6 | PubChem (Computed for related isomers)[2][3][4] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed for related isomers)[2][3][4] |
| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed for related isomers) |
| Rotatable Bond Count | 2 | PubChem (Computed for related isomers) |
| Topological Polar Surface Area | 55.8 Ų | PubChem (Computed for related isomers)[2][3][4] |
| Solubility | Poor aqueous solubility is expected, a common characteristic of flavonoids[5]. | Inferred |
Biological and Pharmacological Properties
Direct experimental evidence for the biological activities of 3'-Methoxyflavonol is not extensively documented. However, based on studies of structurally related methoxyflavones and flavonols, several potential pharmacological activities can be inferred.
Potential Anticancer Activity
Flavonoids, including various methoxylated derivatives, have been investigated for their anticancer properties. For instance, the structurally similar compound 3-Hydroxy-3',4'-dimethoxyflavone has been shown to suppress the aggressiveness of glioblastoma multiforme by inhibiting the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK).[6] This suggests that 3'-Methoxyflavonol may also modulate these or similar pathways involved in cancer cell proliferation, migration, and invasion.
Potential Anti-inflammatory Activity
Polymethoxylated flavones isolated from citrus peels have demonstrated anti-inflammatory properties.[7][8] For example, 3,5,6,7,3',4'-hexamethoxyflavone has been shown to repress the production of prostaglandin (B15479496) E2 and nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells by suppressing the NF-κB and MAPK signaling pathways.[9] Given the shared flavonoid backbone, 3'-Methoxyflavonol may exhibit similar anti-inflammatory effects.
Metabolic Pathways
Human cytochrome P450 (CYP) enzymes are known to metabolize flavonoids. Studies on 3'-methoxyflavone (B1200574) have shown that it undergoes O-demethylation by CYP1B1 and CYP2A13 to form 3'-hydroxyflavone.[10] It is plausible that 3'-Methoxyflavonol could be a metabolite of 3',3-dimethoxyflavone or could be further metabolized through hydroxylation or conjugation reactions.
Visualized Workflows and Pathways
Synthesis of 3'-Methoxyflavonol
The synthesis of 3'-Methoxyflavonol can be achieved through the Algar-Flynn-Oyamada reaction, which involves the oxidative cyclization of a chalcone (B49325) intermediate.
Potential Signaling Pathway in Cancer
Based on the activity of the related compound 3-Hydroxy-3',4'-dimethoxyflavone in glioblastoma, a potential mechanism of action for 3'-Methoxyflavonol could involve the inhibition of the MAPK/ERK signaling pathway.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the investigation of 3'-Methoxyflavonol. These are based on standard methodologies used for similar flavonoid compounds.
Synthesis of 3'-Methoxyflavonol
This protocol is adapted from the general synthesis of 3-hydroxyflavones.[11]
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Step 1: Synthesis of 2'-Hydroxy-3-methoxychalcone (Claisen-Schmidt Condensation)
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Dissolve 1 equivalent of 2'-hydroxyacetophenone and 1 equivalent of 3-methoxybenzaldehyde in ethanol in a round-bottom flask.
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Slowly add an aqueous solution of sodium hydroxide (B78521) (20-50%) while stirring at room temperature.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter, wash the solid with water, and dry. Purify by recrystallization from ethanol if necessary.
-
-
Step 2: Synthesis of 3'-Methoxyflavonol (Algar-Flynn-Oyamada Reaction)
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Suspend the synthesized chalcone (1 equivalent) in ethanol.
-
Add a 20% aqueous solution of sodium hydroxide with stirring.
-
Carefully add 30% hydrogen peroxide dropwise over 30 minutes.
-
Stir the reaction mixture at 30°C for approximately 3.5 hours.
-
Pour the mixture into crushed ice containing 5N hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, dry, and recrystallize from ethyl acetate.
-
In Vitro Anticancer Activity Assays
The following protocols are adapted from studies on 3-Hydroxy-3',4'-dimethoxyflavone.[6]
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Cell Culture
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Culture human glioblastoma cells (e.g., U251) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Wound Healing (Scratch) Assay for Cell Migration
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Seed cells in a 6-well plate and grow to confluence.
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Create a linear scratch in the cell monolayer using a sterile pipette tip.
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Wash with phosphate-buffered saline (PBS) to remove detached cells.
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Add fresh media containing various concentrations of 3'-Methoxyflavonol or vehicle control.
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Capture images of the scratch at 0 hours and subsequent time points (e.g., 24 hours).
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Measure the width of the scratch to quantify cell migration.
-
-
Transwell Invasion Assay
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Coat the upper chamber of a Transwell insert with Matrigel.
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Seed cells in serum-free media in the upper chamber.
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Add media containing a chemoattractant (e.g., FBS) to the lower chamber.
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Add various concentrations of 3'-Methoxyflavonol or vehicle control to both chambers.
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Incubate for a suitable period (e.g., 24-48 hours).
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Remove non-invading cells from the upper surface of the membrane.
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Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of invading cells under a microscope.
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In Vitro Anti-inflammatory Activity Assay
This protocol for measuring nitric oxide production is adapted from studies on other anti-inflammatory flavonoids.[9]
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Cell Culture and Treatment
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Seed RAW 264.7 macrophage cells in a 96-well plate.
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Pre-treat the cells with various concentrations of 3'-Methoxyflavonol for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
-
Nitric Oxide (NO) Measurement (Griess Assay)
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Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.
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Conclusion
3'-Methoxyflavonol is a synthetic flavonol with potential for biological activity, particularly in the areas of cancer and inflammation, as suggested by studies on structurally related compounds. Its methoxy group may enhance bioavailability compared to its hydroxylated counterparts. The provided experimental protocols offer a foundation for the systematic investigation of its pharmacological properties. Further research is warranted to fully elucidate the specific mechanisms of action and therapeutic potential of this compound.
References
- 1. scbt.com [scbt.com]
- 2. 3-Hydroxy-4'-methoxyflavone | C16H12O4 | CID 97141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-Hydroxy-3'-methoxyflavone | C16H12O4 | CID 5393153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Hydroxy-6-methoxyflavone | C16H12O4 | CID 688676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Hydroxyflavone - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
